molecular formula C9H7BrN2O2 B15066005 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid CAS No. 1638761-43-9

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid

Cat. No.: B15066005
CAS No.: 1638761-43-9
M. Wt: 255.07 g/mol
InChI Key: WQVBEUHSEJGFHE-UHFFFAOYSA-N
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Description

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid typically involves the bromination of 2-methylindazole followed by carboxylation. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 3-position of the indazole ring. The resulting 3-bromo-2-methylindazole is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding N-oxides or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed.

Major Products Formed

    Substitution Reactions: Yield substituted indazole derivatives.

    Oxidation and Reduction Reactions: Produce N-oxides or amines.

    Coupling Reactions: Result in biaryl compounds.

Scientific Research Applications

3-Bromo-2-methyl-2H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-2H-indazole-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets. The compound can interact with proteins, nucleic acids, or other biomolecules, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methylindazole: Lacks the bromine and carboxylic acid groups, making it less reactive in certain chemical reactions.

    3-Bromoindazole: Similar in structure but lacks the methyl and carboxylic acid groups, affecting its biological activity.

    2-Methyl-6-carboxyindazole: Lacks the bromine atom, which may influence its reactivity and applications.

Uniqueness

The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in scientific research .

Properties

CAS No.

1638761-43-9

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

3-bromo-2-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7BrN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

WQVBEUHSEJGFHE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)O)Br

Origin of Product

United States

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